Cas no 2172565-46-5 (1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol)

1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol
- 2172565-46-5
- EN300-1642961
- 1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol
-
- インチ: 1S/C14H26O2S/c1-12(2)5-7-14(16,8-6-12)13(10-15)4-3-9-17-11-13/h15-16H,3-11H2,1-2H3
- InChIKey: BQOQCPSNPHCCAN-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(CO)(C1)C1(CCC(C)(C)CC1)O
計算された属性
- せいみつぶんしりょう: 258.16535124g/mol
- どういたいしつりょう: 258.16535124g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 65.8Ų
1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642961-0.5g |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 0.5g |
$1221.0 | 2023-06-04 | ||
Enamine | EN300-1642961-0.05g |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 0.05g |
$1068.0 | 2023-06-04 | ||
Enamine | EN300-1642961-0.1g |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 0.1g |
$1119.0 | 2023-06-04 | ||
Enamine | EN300-1642961-5000mg |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1642961-10000mg |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1642961-500mg |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 500mg |
$1221.0 | 2023-09-22 | ||
Enamine | EN300-1642961-2500mg |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1642961-5.0g |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 5g |
$3687.0 | 2023-06-04 | ||
Enamine | EN300-1642961-10.0g |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 10g |
$5467.0 | 2023-06-04 | ||
Enamine | EN300-1642961-50mg |
1-[3-(hydroxymethyl)thian-3-yl]-4,4-dimethylcyclohexan-1-ol |
2172565-46-5 | 50mg |
$1068.0 | 2023-09-22 |
1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-olに関する追加情報
Research Brief on 1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol (CAS: 2172565-46-5): Recent Advances and Applications
The compound 1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol (CAS: 2172565-46-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies have highlighted the compound's potential as a key intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing complex polycyclic frameworks, which are often found in natural products with significant pharmacological activities. The presence of both hydroxyl and thianyl groups in its structure provides multiple sites for chemical modification, making it a versatile building block for drug discovery.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of 1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol exhibit promising activity against several enzyme targets. Notably, research published in Bioorganic & Medicinal Chemistry Letters (2024) reported moderate inhibitory effects against protein kinases involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory agents.
The compound's stereochemistry has been a particular focus of recent investigations. A 2024 study in Organic Letters employed advanced NMR techniques and X-ray crystallography to fully characterize its three-dimensional structure, revealing important insights into its conformational flexibility. These structural analyses are crucial for understanding its interactions with biological targets and for guiding the design of more potent derivatives.
From a synthetic chemistry perspective, recent advancements have improved the efficiency of producing this compound. A team at MIT developed a novel catalytic asymmetric synthesis route (Nature Chemistry, 2023) that achieves higher yields and better enantiomeric purity compared to traditional methods. This breakthrough is particularly significant for potential scale-up in pharmaceutical manufacturing.
Looking forward, several research groups are exploring the incorporation of this compound into larger drug-like molecules. Early-stage research suggests its potential in developing treatments for neurological disorders, with particular interest in its ability to cross the blood-brain barrier. However, further pharmacokinetic and toxicological studies are needed to fully evaluate its therapeutic potential.
In conclusion, 1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol represents an exciting area of research in medicinal chemistry. Its unique structural features, combined with recent synthetic advances and preliminary biological data, position it as a promising candidate for further drug development efforts. Continued research will be essential to fully unlock its potential in addressing unmet medical needs.
2172565-46-5 (1-3-(hydroxymethyl)thian-3-yl-4,4-dimethylcyclohexan-1-ol) 関連製品
- 1251686-57-3(3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide)
- 58811-23-7(Dalapon methyl ester solution)
- 2034290-20-3(3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide)
- 1806545-54-9(Methyl 2-(chloromethyl)-4-(2-cyanoethyl)benzoate)
- 2227701-60-0(tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate)
- 6921-27-3(Propargyl Ether)
- 105356-90-9(4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)
- 2227671-03-4((1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)
- 2171990-35-3(3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)
- 907178-51-2(1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester)




